molecular formula C11H9N5O3S2 B2640567 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 484646-58-4

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2640567
CAS No.: 484646-58-4
M. Wt: 323.35
InChI Key: PRCHMMZRRYFBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold comprising a furan-linked 1,3,4-oxadiazole and a 5-methyl-1,3,4-thiadiazole connected via a sulfanyl-acetamide bridge.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S2/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(19-11)7-3-2-4-18-7/h2-4H,5H2,1H3,(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCHMMZRRYFBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or thiadiazole rings, potentially opening the rings and forming different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ring-opened products or reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of thiadiazole and oxadiazole structures exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have shown that compounds containing the thiadiazole ring exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Compounds similar to 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have also shown antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values indicating significant efficacy .

Pharmacological Significance

The structural components of this compound suggest its utility in drug design and development. The presence of both oxadiazole and thiadiazole moieties may contribute to:

  • Anti-inflammatory Properties : Compounds with similar scaffolds have been investigated for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Analgesic Effects : Some derivatives have been noted for their pain-relieving properties, which could be beneficial in developing new analgesics .

Synthesis and Structural Variations

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. The following table summarizes some structural variations and their corresponding biological activities:

Compound VariantStructure DescriptionBiological Activity
A5-(Furan-2-yl)-1,3,4-thiadiazoleAntibacterial against E. coli
B5-Methylthiadiazole derivativeAntifungal against C. albicans
CHalogenated oxadiazole derivativeEnhanced antibacterial activity

Case Studies

Several case studies highlight the practical applications of the compound in laboratory settings:

  • In Vitro Studies : A study conducted on synthesized derivatives showed that modifications to the thiadiazole ring significantly improved antimicrobial potency against resistant strains of bacteria .
  • Biofilm Disruption : Research has indicated that certain derivatives can effectively disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .
  • Toxicity Assessments : Evaluations of cytotoxicity revealed that some derivatives are non-toxic to eukaryotic cell lines while maintaining antimicrobial efficacy, making them suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent differences, yields, melting points, and bioactivities:

Compound ID/Name Substituents (R1/R2) Yield (%) Melting Point (°C) Notable Properties/Activities Reference
Target Compound R1: Furan-2-yl; R2: 5-methyl-thiadiazole N/A N/A Structural basis for bioactivity
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS 484645-99-0) R1: Furan-2-yl; R2: 2-methoxyphenyl N/A N/A Higher polarity due to methoxy group
5l () R1: Benzo[d]oxazole; R2: 4-CF3-phenyl 61 269.5–271 Neuroprotective potential
2a () R1: Benzofuran; R2: 3-chlorophenyl N/A N/A Antimicrobial (Laccase catalysis)
5e () R1: 4-Chlorobenzyl; R2: Isopropyl 74 132–134 Moderate yield, lower melting point
5m () R1: Benzo[d]oxazole; R2: o-tolyl 60 217.6–218.7 Higher melting point than aliphatic R
Key Observations:
  • Heterocyclic Influence: The furan-oxadiazole moiety in the target compound (vs. benzofuran in 2a or benzo[d]oxazole in 5l) may reduce steric hindrance, enhancing binding to enzymatic targets . 5-methyl-thiadiazole (target) vs.
  • Physicochemical Trends :

    • Aromatic substituents (e.g., benzo[d]oxazole in 5l) correlate with higher melting points (~270°C) compared to aliphatic or simple aryl groups (~130–160°C) .
    • Yields for analogs range from 56–88%, influenced by steric and electronic factors during synthesis .

Biological Activity

The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule featuring both oxadiazole and thiadiazole moieties. These structural elements are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C10_{10}H10_{10}N4_{4}O2_{2}S
Molecular Weight 254.27 g/mol
CAS Number 33621-24-8
Appearance Solid (powder)

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant biological activities. The following sections detail specific activities related to the compound .

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole possess notable antimicrobial properties. For instance, compounds similar to the one discussed have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been widely reported. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For example, a study highlighted that certain oxadiazole derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 .

Inhibition of Tyrosinase Activity

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is sought after in cosmetic applications. Compounds containing oxadiazole rings have been reported to exhibit significant tyrosinase inhibitory activity. For example, a related derivative showed an IC50_{50} value of 0.0433 µM against tyrosinase, indicating potent inhibitory effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives were tested against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated using various cancer cell lines (e.g., B16F10). Results indicated that concentrations up to 20 µM did not significantly affect cell viability, suggesting a favorable safety profile for further development .
  • Mechanistic Studies : Computational studies have indicated that the oxadiazole moiety enhances binding affinity to target enzymes such as tyrosinase through hydrogen bonding interactions . This insight provides a basis for designing more effective inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.